3,5-diamino-1H-pyrazole-4-carbonitrile

Anticancer CDK inhibition Apoptosis induction

3,5-Diamino-1H-pyrazole-4-carbonitrile (CAS 6844-58-2) is the essential unsubstituted parent scaffold for ATP-competitive kinase inhibitor programs—its 3,5-diamino hydrogen-bonding network uniquely engages kinase hinge regions, while the 4-carbonitrile enables cyclocondensation to pyrazolo[3,4-d]pyrimidines and arylazo-derivatization to selective CDK2/CDK9 inhibitors (e.g., CDK2 IC50 = 0.24 µM). This reactivity is fundamentally absent in 3,5-diaminopyrazole (CAS 612-04-4), which lacks the nitrile. Supplied at ≥98% purity with CoA (NMR, HPLC, GC). For R&D only.

Molecular Formula C4H5N5
Molecular Weight 123.12 g/mol
CAS No. 6844-58-2
Cat. No. B1315754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diamino-1H-pyrazole-4-carbonitrile
CAS6844-58-2
Molecular FormulaC4H5N5
Molecular Weight123.12 g/mol
Structural Identifiers
SMILESC(#N)C1=C(NN=C1N)N
InChIInChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9)
InChIKeyUKASYLSHAZSEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diamino-1H-pyrazole-4-carbonitrile (CAS 6844-58-2): Core Scaffold Profile and Procurement-Relevant Identity


3,5-Diamino-1H-pyrazole-4-carbonitrile (CAS 6844-58-2) is a nitrogen-rich heterocyclic building block with the molecular formula C4H5N5 and a molecular weight of 123.12 g/mol, featuring a 1H-pyrazole core substituted with amino groups at positions 3 and 5 and a carbonitrile group at position 4 . The compound is typically supplied as a solid with a reported melting point range of 169–170°C . As the unsubstituted parent scaffold of the 3,5-diaminopyrazole-4-carbonitrile class, this compound serves as a versatile synthetic intermediate for generating diverse pharmacologically active derivatives through functionalization at the 1-position (N-alkylation/arylation) or at the 4-carbonitrile group, and has been documented as a key starting material in multiple patent families covering kinase inhibitor development programs [1].

Why 3,5-Diamino-1H-pyrazole-4-carbonitrile Cannot Be Interchanged with Other Diaminopyrazole Scaffolds: A Procurement Risk Assessment


The 3,5-diamino-1H-pyrazole-4-carbonitrile scaffold differs fundamentally from other diaminopyrazole isomers and substituted analogs in both reactivity profile and biological target engagement. The 3,5-diamino substitution pattern establishes a unique hydrogen-bonding network that engages the hinge region of ATP-binding pockets in kinases, whereas the 3,4-diamino isomer fails to achieve comparable binding geometry due to altered spatial presentation of donor/acceptor groups [1]. The unsubstituted 4-carbonitrile group provides a critical synthetic handle for subsequent derivatization that is absent in 3,5-diaminopyrazole (CAS 612-04-4), which lacks the nitrile and therefore cannot undergo the same repertoire of cyclocondensation reactions to form fused pyrazolo[3,4-d]pyrimidines and related heterocyclic systems [2]. Generic substitution with any diaminopyrazole variant lacking the 4-carbonitrile would fundamentally alter the compound's utility as a synthetic intermediate in kinase inhibitor development programs.

Quantitative Differentiation of 3,5-Diamino-1H-pyrazole-4-carbonitrile Against Structural and Functional Analogs


Antiproliferative Activity of 4-Arylazo-3,5-diamino-1H-pyrazole-4-carbonitrile Derivatives Against MCF-7 Breast Cancer Cells Compared to Imatinib

Among 4-arylazo-3,5-diamino-1H-pyrazole-4-carbonitrile derivatives evaluated for antiproliferative activity against MCF-7 breast cancer cells, compound 8b demonstrated an IC50 of 3.0 µM and compound 8f demonstrated an IC50 of 4.0 µM, both exceeding the potency of the reference tyrosine kinase inhibitor imatinib (IC50 = 7.0 µM) [1]. The most active compound, 8b, exhibited potent CDK2 inhibition with an IC50 of 0.24 µM and induced S-phase cell cycle arrest and apoptosis in MCF-7 cells [1].

Anticancer CDK inhibition Apoptosis induction

HIV-1 RNase H Inhibition by 3,5-Diamino-1H-pyrazole-4-carbonitrile Derivatives: Comparative Efficacy Against NNRTI-Resistant RT Mutants

3,5-Diaminopyrazole-4-carbonitrile derivatives have been systematically evaluated as HIV-1 reverse transcriptase-associated RNase H inhibitors, representing a distinct mechanistic class from traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the polymerase domain [1]. The core 3,5-diamino-1H-pyrazole-4-carbonitrile scaffold, when appropriately functionalized, retains inhibitory activity against NNRTI-resistant HIV RT mutants, as documented in biochemical inhibition studies that quantified IC50 values against both wild-type and mutant RT enzymes [1].

Antiviral HIV-1 RNase H inhibition

Synthetic Versatility of 3,5-Diamino-1H-pyrazole-4-carbonitrile vs. 3,5-Diaminopyrazole: The 4-Carbonitrile as a Critical Functional Handle

The 4-carbonitrile group of 3,5-diamino-1H-pyrazole-4-carbonitrile enables a distinct repertoire of cyclocondensation reactions that are inaccessible to the simpler 3,5-diaminopyrazole scaffold (CAS 612-04-4) [1]. Specifically, the 4-carbonitrile serves as an electrophilic site for nucleophilic addition and subsequent cyclization with bidentate reagents such as primary amines and orthoesters, yielding fused pyrazolo[3,4-d]pyrimidine systems that constitute privileged kinase inhibitor pharmacophores [2]. This synthetic divergence means that researchers requiring access to pyrazolo[3,4-d]pyrimidine derivatives cannot substitute the non-nitrile-bearing 3,5-diaminopyrazole without fundamentally altering the synthetic route and product outcome.

Synthetic chemistry Heterocycle synthesis Medicinal chemistry

Commercial Availability and Defined Quality Specifications of 3,5-Diamino-1H-pyrazole-4-carbonitrile from Multiple Vendor Sources

3,5-Diamino-1H-pyrazole-4-carbonitrile is commercially available from multiple established chemical suppliers with defined purity specifications (typically ≥97% to 98%) and batch-specific analytical documentation including NMR, HPLC, and GC data . The compound is supplied with a validated melting point of 169–170°C and standardized hazard classification (H302, H315, H319, H335) with corresponding precautionary statements, enabling compliant laboratory handling and procurement . In contrast, custom-synthesized or less common diaminopyrazole isomers often lack batch-to-batch consistency data, CoA documentation, or established supply chain reliability.

Procurement Quality control Commercial availability

Validated Application Scenarios for 3,5-Diamino-1H-pyrazole-4-carbonitrile in Scientific and Industrial Workflows


Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffolds

Employ 3,5-diamino-1H-pyrazole-4-carbonitrile as the starting material for multi-component cyclocondensation reactions with primary amines and orthoesters to generate N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines, a privileged scaffold class for ATP-competitive kinase inhibition [1]. This application is uniquely enabled by the 4-carbonitrile group, which cannot be replicated using 3,5-diaminopyrazole.

Lead Optimization in CDK2/CDK9 Inhibitor Discovery Programs

Use 3,5-diamino-1H-pyrazole-4-carbonitrile to generate 4-arylazo-3,5-diamino-1H-pyrazole derivatives as selective CDK2 and CDK9 inhibitors, following established synthetic protocols and SAR frameworks that have produced sub-micromolar CDK2 inhibitors (e.g., compound 8b: CDK2 IC50 = 0.24 µM) with demonstrated cellular antiproliferative activity against MCF-7 breast cancer cells [2].

Exploration of HIV-1 RNase H as an Antiviral Target

Apply 3,5-diamino-1H-pyrazole-4-carbonitrile as the core scaffold for synthesizing HIV-1 RT-associated RNase H inhibitors, an antiviral target class distinct from NNRTIs that retains activity against NNRTI-resistant RT mutants [3]. This scaffold provides a starting point for developing next-generation HIV therapeutics addressing resistance liabilities of current clinical agents.

Reference Standard for Analytical Method Development and Quality Control

Utilize commercially available, high-purity (≥97–98%) 3,5-diamino-1H-pyrazole-4-carbonitrile with documented melting point (169–170°C) and CoA data (NMR, HPLC, GC) as a reference standard for developing and validating analytical methods for diaminopyrazole-containing compounds in pharmaceutical development workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-diamino-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.